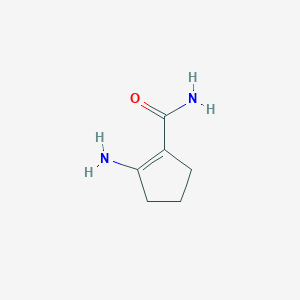

2-Aminocyclopent-1-enecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminocyclopentene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSGIISKABSNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization

Diverse Synthetic Routes to 2-Aminocyclopent-1-enecarboxamide Scaffolds

The construction of the this compound core can be achieved through several synthetic strategies, with cyclization reactions being the most prominent. These methods leverage the unique reactivity of enamides, which can act as versatile synthons. nih.gov

Cyclization Reactions for Five-Membered Enamide Ring Formation

The formation of the five-membered enamide ring is often accomplished through intramolecular cyclization reactions where the enamide moiety acts as a nucleophile. Enamides are considered amphiphilic, meaning they can exhibit both nucleophilic and electrophilic character. nih.gov Upon protonation or alkylation, the resulting iminium intermediates become electrophilic, allowing for subsequent nucleophilic attack to complete the cyclization. nih.govbeilstein-journals.org

A key strategy involves the transition metal-catalyzed cycloisomerization of substrates containing both an enamide and a tethered alkyne. For instance, gold or platinum catalysts can activate the alkyne, making it susceptible to nucleophilic attack by the enamide. This process can proceed via a 5-endo-dig cyclization pathway to afford the five-membered ring system. nih.gov This type of reaction is instrumental in creating fused-ring systems where the cyclopentene (B43876) enamide is part of a larger, more complex structure. beilstein-journals.org

Acid-catalyzed cyclizations are also employed. Brønsted acids can activate ynamides, which are precursors to enamides, to form a reactive keteniminium intermediate. nih.gov This intermediate can then be trapped by a tethered nucleophile to construct the cyclic framework. While reports have detailed the formation of five- and six-membered rings through this approach, the specific conditions determine the efficiency and selectivity of the desired five-membered ring formation. nih.gov

Table 1: Selected Cyclization Methods for Enamide Ring Formation

| Reaction Type | Catalyst/Reagent | Substrate Type | Ring Formation Pathway | Reference |

|---|---|---|---|---|

| Enamide-Alkyne Cycloisomerization | PPh3AuCl / AgSbF6 | Bromo-substituted alkyne tethered to an enamide | 5-endo-dig | nih.gov |

| Arene-Ynamide Cyclization | Brønsted Acid (e.g., Tf2NH) | Ynamide with a tethered arene | Electrophilic attack on arene by keteniminium intermediate | nih.gov |

Functional Group Interconversions on the Cyclopentene Framework

Once the core this compound scaffold is synthesized, its functional groups can be modified to create a diverse range of derivatives. The enamine double bond, the amide group, and any other substituents on the cyclopentene ring are all potential sites for chemical transformation.

A common transformation is the reduction of the carbon-carbon double bond within the enamide structure. For example, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst can reduce an α,β-unsaturated enone to the corresponding saturated ketone with high diastereoselectivity. nih.gov This method is effective for controlling the stereochemistry at the newly formed chiral centers. Other functional groups, such as the amide, can also be reduced to the corresponding amine to provide further structural diversity. nih.gov

Synthesis of Structurally Related Analogs and Derivatives

The synthetic methodologies used to create the this compound scaffold are versatile and can be adapted to produce a wide array of structurally related analogs. By systematically varying the starting materials and reaction conditions, chemists can generate libraries of compounds for structure-activity relationship (SAR) studies.

For example, cycloaddition reactions offer a powerful route to diverse heterocyclic structures. A [3+2]-cycloaddition between ynamides and oxadiazolones, catalyzed by a Brønsted acid, can yield 5-aminoimidazoles. rsc.org Similarly, gold-catalyzed reactions of ynamides with other partners can lead to polysubstituted pyrroles. rsc.org While not directly yielding the this compound core, these methods highlight the versatility of the precursor ynamides in building different heterocyclic systems.

The synthesis of conformationally constrained amino acids, which are valuable in drug design, can also be achieved. An effective method for preparing enantiomerically pure 1-aminocycloalkene-1-carboxylic acids, close analogs of the target compound, has been reported using a chelate Claisen rearrangement–metathesis sequence. researchgate.net

Exploration of Multistep Pharmaceutical Intermediate Pathways

The this compound scaffold and its close analogs serve as important intermediates in the synthesis of more complex pharmaceutical agents. Their constrained conformation and embedded functional groups make them ideal building blocks for constructing molecules with specific three-dimensional shapes designed to interact with biological targets.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Family/Type |

|---|---|

| This compound | Enamide, Cyclic Amide |

| Gliclazide | Sulfonylurea Drug |

| N-amino-1,2-cyclopentane dicarboximide | Dicarboximide, Hydrazine derivative |

| Cyclopentane (B165970) phthalic anhydride | Anhydride |

| Hydrazine hydrate | Hydrazine derivative |

| PyBox | Chiral Ligand |

| Ynamide | Amide, Alkyne |

| Keteniminium ion | Reactive Intermediate |

| 1-aminocycloalkene-1-carboxylic acid | Cyclic Amino Acid |

| 5-aminoimidazole | Heterocycle |

| Pyrrole | Heterocycle |

| Oxadiazolone | Heterocycle |

| Quinone Methide | Reactive Intermediate |

Mechanistic Chemical Reactivity and Transformation Studies

Reactivity Profiles of the Enamine Moiety

The enamine functional group in 2-Aminocyclopent-1-enecarboxamide is characterized by the delocalization of the nitrogen lone pair into the carbon-carbon double bond. This resonance effect enhances the nucleophilicity of the β-carbon atom, making it the primary site for electrophilic attack. The reactivity of this cyclic enamine is influenced by the cyclopentene (B43876) ring, which adopts a relatively planar conformation, facilitating effective orbital overlap.

The nucleophilic character of the enamine allows it to participate in a variety of carbon-carbon bond-forming reactions. A classic example is the Stork enamine alkylation, where the enamine reacts with alkyl halides. libretexts.org This reaction proceeds through an SN2 mechanism, forming an intermediate iminium salt which is subsequently hydrolyzed to yield the α-alkylated ketone. Similarly, acylation can be achieved using acyl halides, leading to the formation of β-dicarbonyl compounds after hydrolysis. libretexts.org

The enamine moiety also readily undergoes Michael additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com This conjugate addition is a powerful tool for the construction of 1,5-dicarbonyl compounds. The inherent nucleophilicity of enamines makes them effective alternatives to enolates, often requiring milder reaction conditions and offering improved selectivity. libretexts.org

Furthermore, enamines are known to participate in cycloaddition reactions. For instance, their reaction with azides can lead to the formation of triazoline intermediates, which can then rearrange to various heterocyclic structures. The high reactivity of enamines in such cycloadditions makes them valuable partners in the synthesis of complex nitrogen-containing rings. researchgate.net

Transformations Involving the Carboxamide Functional Group

The carboxamide functional group in this compound is generally less reactive than the enamine moiety under many conditions. However, it can undergo a range of transformations, often requiring more forcing conditions or specific catalytic activation.

One of the primary reactions of the carboxamide group is hydrolysis, which can be effected under either acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is a fundamental process, though kinetic studies specific to this compound are not extensively documented in readily available literature.

Reduction of the carboxamide to an amine is another important transformation. This can be achieved using powerful reducing agents like lithium aluminum hydride. Catalytic hydrogenation of amides is also a viable, albeit challenging, method that offers a greener alternative. While direct catalytic hydrogenation of the carboxamide in this specific molecule is not widely reported, studies on related β-enamino amides suggest that this transformation is an active area of research. nih.gov

The nitrogen atom of the carboxamide can also participate in reactions. For instance, N-alkylation can occur under specific conditions, although the nucleophilicity of the carboxamide nitrogen is significantly lower than that of the enamine nitrogen.

Regioselective and Stereoselective Reaction Pathways

The presence of multiple reactive sites in this compound necessitates careful control to achieve desired regioselectivity and stereoselectivity.

Regioselectivity: In reactions with electrophiles, the primary site of attack is the β-carbon of the enamine due to its higher electron density. However, the nitrogen atom of the enamine can also act as a nucleophile. The regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. For instance, hard electrophiles may favor N-alkylation, while softer electrophiles will preferentially react at the carbon. Studies on related cycloalkimidazolones have shown that the choice of base and solvent can significantly influence the regioselectivity of alkylation. nih.gov

Stereoselectivity: The planar nature of the cyclopentene ring and the potential for creating new stereocenters make stereoselective reactions of this compound a key area of interest. In Michael additions, the approach of the electrophile to the enamine can be influenced by the existing stereochemistry of the molecule or by the use of chiral catalysts. Asymmetric Michael additions of related dicarbonyl compounds to electrophiles have been achieved with high enantioselectivity using bifunctional organocatalysts. beilstein-journals.org The development of stereoselective methods for the synthesis of α-substituted glutamate (B1630785) derivatives via Michael addition of amino ester imines highlights the potential for controlling stereochemistry in similar systems. beilstein-journals.org

Elucidation of Catalytic Reaction Mechanisms and Kinetics

The development of catalytic methods for the transformation of this compound and related compounds is crucial for enhancing their synthetic utility.

Catalytic Cycles: While specific catalytic cycles for this exact molecule are not extensively detailed, general principles of enamine catalysis are applicable. Organocatalysts, such as secondary amines, can react with a ketone or aldehyde to form an enamine in situ, which then reacts with an electrophile. masterorganicchemistry.com The catalyst is then regenerated upon hydrolysis of the resulting iminium salt. This catalytic approach offers a green and efficient way to perform various transformations.

Kinetic studies on the reactions of enamines have provided valuable insights into their reactivity. For example, kinetic investigations of the reaction between enamines and azides have helped to establish the influence of electronic effects on the reaction rate. researchgate.net In the context of catalytic hydrogenation of enamines, kinetic studies have revealed the issue of product inhibition, where the amine product can bind to the catalyst and slow down the reaction. acs.org Understanding these kinetic profiles is essential for optimizing reaction conditions and catalyst design.

Computational studies, although not found specifically for this compound in the conducted searches, are a powerful tool for elucidating reaction mechanisms. They can provide information on transition state energies, reaction pathways, and the origins of selectivity, complementing experimental findings.

Computational Chemistry and Theoretical Modeling Investigations

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of 2-Aminocyclopent-1-enecarboxamide. nih.gov These calculations can provide a wealth of information, including optimized molecular geometry, molecular orbital energies, and charge distributions.

From the optimized geometry, key structural parameters such as bond lengths and angles can be determined. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting higher stability and lower reactivity.

Reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors help in predicting how the molecule will interact with other chemical species. For instance, the molecular electrostatic potential (MEP) map can visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.1 eV |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.55 |

| Electrophilicity Index (ω) | 2.62 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from quantum chemical calculations. Actual values would require specific DFT calculations for this compound.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Flexibility

The conformational landscape of this compound is critical to its function, particularly in biological systems. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the molecule's flexibility and identifying its stable conformers. mdpi.comacs.orgnih.gov

Conformational analysis of related cyclopentene (B43876) derivatives has shown that the ring can adopt various puckered conformations, such as envelope and twist forms. nih.govnih.gov For this compound, MM methods can be used to perform a systematic search of the potential energy surface to identify low-energy conformers. Subsequently, more accurate quantum chemical methods can be used to refine the energies of these conformers.

MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. nih.gov By simulating the motion of every atom in the system, MD can reveal the accessible conformations and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. Analysis of the MD trajectories can provide information on the flexibility of the cyclopentene ring and the rotational barriers of the amino and carboxamide substituents.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) | Population (%) |

| Envelope (C3-endo) | 15° | 0.00 | 65 |

| Twist (C3-endo/C4-exo) | 30° | 1.2 | 25 |

| Envelope (C4-endo) | -10° | 2.5 | 10 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis. The specific conformers and their relative energies would need to be determined through detailed computational studies.

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), while vibrational frequencies (IR and Raman) can be computed from the second derivatives of the energy. researchgate.netuci.edu Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. bas.bgnih.gov

The predicted spectra can be compared with experimental data to confirm the molecule's structure and to assign specific spectral features to particular molecular motions or electronic transitions. For example, calculated IR frequencies can help assign the vibrational modes associated with the N-H, C=O, and C=C stretching frequencies. Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the assignment of peaks in experimental NMR spectra. researchgate.netwayne.edu

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| UV-Vis (in ethanol) | λ_max | 265 nm |

| IR | ν(N-H stretch) | 3400, 3300 cm⁻¹ |

| IR | ν(C=O stretch) | 1680 cm⁻¹ |

| IR | ν(C=C stretch) | 1620 cm⁻¹ |

| ¹H NMR (in DMSO-d₆) | δ(NH₂) | 7.1 ppm |

| ¹H NMR (in DMSO-d₆) | δ(CONH₂) | 6.8, 7.3 ppm |

| ¹³C NMR (in DMSO-d₆) | δ(C=O) | 170 ppm |

| ¹³C NMR (in DMSO-d₆) | δ(C=C) | 110, 145 ppm |

Note: The data provided in this table is for illustrative purposes. Accurate prediction of spectroscopic parameters requires specific calculations for this compound.

Ligand-Target Interaction Modeling (Molecular Docking and Dynamics) for Binding Site Analysis

To investigate the potential of this compound as a ligand for biological targets, molecular docking and molecular dynamics simulations are invaluable tools. jksus.orgnih.gov Molecular docking predicts the preferred binding orientation of a ligand within the active site of a receptor, providing insights into the binding affinity and the key interactions that stabilize the complex. mdpi.com

For instance, docking studies could be performed to explore the binding of this compound to the active site of a specific enzyme or receptor. The results would highlight potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to explore the dynamic nature of the interaction. mdpi.com These simulations can reveal how the ligand and the protein adapt to each other upon binding and can provide a more accurate estimation of the binding free energy. Such studies are crucial in the rational design of new molecules with improved binding affinity and selectivity.

Table 4: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -7.5 |

| Key Interacting Residues | |

| Hydrogen Bond | Asp145 |

| Hydrogen Bond | Lys72 |

| Hydrophobic Interaction | Val57, Leu130 |

Note: This table presents hypothetical docking results. The actual binding interactions and scores would depend on the specific biological target being studied.

Investigation of Biological Interactions and Mechanisms Non Clinical Focus

Receptor Binding and Selectivity Studies

The interaction of cyclic amino acid analogues with receptors, particularly ligand-gated ion channels, provides crucial insights into the structural requirements for ligand binding and the mechanisms of channel gating. While direct studies on 2-aminocyclopent-1-enecarboxamide are limited, research on structurally similar compounds, such as its positional isomer (±)-4-aminocyclopent-1-enecarboxamide, offers significant understanding, especially concerning GABA (γ-aminobutyric acid) receptors.

Ligand-gated ion channels (LGICs) are crucial for intercellular communication within the nervous system, converting chemical signals into electrical currents. nih.govlibretexts.orgyoutube.com The GABA receptor family, which includes GABA-A and GABA-C receptors, are primary inhibitory LGICs in the central nervous system that are permeable to chloride ions. nih.govnih.gov

Analogues of GABA, such as those with a cyclopentene (B43876) scaffold, have been studied to understand the specific conformational and stereochemical requirements for binding to these receptors. nih.gov Studies on the positional isomer, (±)-4-aminocyclopent-1-enecarboxamide ((±)-4-ACPAM), reveal specific interactions with homomeric ρ1 GABA-C receptors. nih.gov GABA-C receptors, composed of ρ subunits, are distinct from GABA-A receptors and have a unique pharmacology. nih.govnih.gov The orthosteric binding site of these Cys-loop receptors is located at the interface between two subunits. nih.gov Research on (±)-4-ACPAM has shown that it acts explicitly on the closed conformational state of ρ1 receptors, indicating a specific mode of interaction with this ligand-gated ion channel. nih.gov

The pharmacological profile of a ligand describes its action at a receptor. An agonist activates the receptor, an antagonist blocks the action of an agonist, and an inverse agonist induces a conformational change that reduces the receptor's basal activity.

In the context of GABA-C receptors, a study involving the mutated ρ1Y102S receptor, which exhibits constitutive (spontaneous) activity, was used to differentiate between antagonist and inverse agonist behavior. nih.gov Most GABA antagonists studied were able to inhibit this spontaneous activity, thereby demonstrating inverse agonist properties. nih.gov However, (±)-4-aminocyclopent-1-enecarboxamide ((±)-4-ACPAM) was a notable exception. nih.govnih.gov It did not inhibit the constitutive activity of the ρ1Y102S mutant receptor, indicating that it lacks inverse agonist effects. nih.govnih.gov Instead, it acts as a pure antagonist, inhibiting the receptor only when it is in its closed conformational state. nih.govnih.gov

This contrasts with other cyclopentene analogues of GABA, such as (+)-4-aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA), which is a potent antagonist at both ρ1 and ρ2 GABA-C receptors, and (+)-TACP, which acts as a partial agonist. nih.gov This highlights how subtle changes in the chemical structure (carboxamide vs. carboxylic acid and the position of the amino group) can significantly alter the pharmacological profile at the same receptor.

| Compound | Pharmacological Profile | Key Finding | Reference |

|---|---|---|---|

| (±)-4-Aminocyclopent-1-enecarboxamide ((±)-4-ACPAM) | Antagonist (Not an Inverse Agonist) | Acts on the closed conformational state of the receptor; does not inhibit constitutive activity. | nih.govnih.gov |

| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) | Potent Antagonist | Effectively inhibits GABA action at ρ1 receptors with a Ki of 6.0 +/- 0.1 μM. | nih.gov |

| (+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP) | Partial Agonist | Activates ρ1 receptors with an EC50 of 2.7 +/- 0.2 μM. | nih.gov |

The binding of a ligand to a receptor protein induces conformational changes that are central to its function—be it channel opening (activation), blocking (antagonism), or stabilization of an inactive state. youtube.com For G protein-coupled receptors like the GABA-B receptor, agonist binding is thought to cause a closure of the two lobes of its "Venus flytrap" domain, initiating a larger structural rearrangement.

For ligand-gated ion channels, antagonists can act by stabilizing the closed (resting) state of the receptor, thereby preventing the conformational shift required for channel opening upon agonist binding. nih.gov The finding that GABA antagonists are generally more potent at the closed compared to the open conformational states of ρ1 receptors supports this mechanism. nih.gov The distinct behavior of (±)-4-aminocyclopent-1-enecarboxamide, which acts exclusively on the closed state, strongly suggests that its antagonistic effect is derived from stabilizing this specific conformation, thus preventing activation by agonists like GABA. nih.govnih.gov

Site-directed mutagenesis is a powerful tool for identifying the specific amino acid residues that are critical for ligand binding and receptor selectivity. By changing a single amino acid, researchers can observe the impact on ligand affinity and efficacy.

In the study of ρ1 GABA-C receptors, the residue tyrosine 102 (Y102), located in the GABA binding site, was mutated to alanine, serine, and cysteine to probe its role in the action of various antagonists. nih.gov The mutation Y102S resulted in a constitutively active receptor, which was instrumental in differentiating inverse agonists from pure antagonists like (±)-4-ACPAM. nih.gov The fact that the antagonist activity of gabazine (B1674388) was significantly affected by the Y102 mutation, while the activity of (±)-4-ACPAM was not, indicates that these two antagonists interact differently with the residues within the binding pocket. nih.gov This suggests that (±)-4-ACPAM's binding does not depend critically on this specific tyrosine residue, distinguishing its binding mode from other antagonists and highlighting the molecular determinants that confer its unique pharmacological profile. nih.govnih.gov

Enzyme Inhibition Profiling and Mechanistic Insights (In Vitro/In Vivo Pre-clinical Models)

While the primary biological investigation of this compound and its analogues has centered on receptor interactions, understanding potential interactions with enzymes is another key aspect of characterizing a compound's non-clinical profile.

Specific studies detailing the enzyme inhibition profile of this compound are not prominently available in the reviewed scientific literature. However, the principles of enzyme inhibition kinetics provide a framework for how such an analysis would be conducted.

Enzyme inhibition analysis is fundamental in biochemistry and drug development to determine how a molecule affects an enzyme's catalytic activity. The analysis involves measuring reaction rates at various substrate and inhibitor concentrations to determine the type of inhibition and the inhibitor's potency, often expressed as an inhibition constant (Ki) or an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The primary types of reversible inhibition are competitive, noncompetitive, and uncompetitive.

Competitive inhibition: The inhibitor binds to the enzyme's active site, competing directly with the substrate. This type of inhibition increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

Noncompetitive inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vmax but does not change the Km.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This leads to a reduction in both Vmax and Km.

These kinetic parameters are determined by plotting reaction rates against substrate concentrations and analyzing the data, often using Lineweaver-Burk plots. The determination of these constants is crucial for understanding the mechanism of action of an enzyme inhibitor.

| Inhibition Type | Mechanism | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Unchanged | Increases |

| Noncompetitive | Inhibitor binds to an allosteric site on the free enzyme or the enzyme-substrate complex. | Decreases | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. | Decreases | Decreases |

Identification of Allosteric and Orthosteric Binding Sites on Enzymes

Information regarding the specific binding of this compound to either the allosteric or orthosteric sites of any enzyme is not described in the available research. Allosteric regulation, a critical mechanism for controlling enzyme activity, involves the binding of a modulator to a site distinct from the active (orthosteric) site, inducing a conformational change that alters the enzyme's function. nih.govnih.gov While the principles of allosteric and orthosteric binding are well-established in enzymology, no studies were found that apply these concepts to this compound.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. researchgate.net Such studies systematically alter parts of a molecule to determine which chemical groups are responsible for its biological effects. There are no published SAR studies focused on this compound to delineate its pharmacophore or to improve its potency or selectivity towards any specific biological target.

Exploration of Biological Pathway Modulation Beyond Direct Receptor or Enzyme Interactions

Research into how this compound might modulate biological pathways through mechanisms other than direct interaction with receptors or enzymes is also absent from the available literature. Such modulation could include effects on gene expression, protein-protein interactions, or other cellular signaling cascades. Without dedicated studies, any potential role of this compound in broader biological pathways remains unknown.

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The prochiral nature of 2-aminocyclopent-1-enecarbonitrile makes it an excellent substrate for asymmetric synthesis, enabling the stereoselective introduction of new chiral centers. The presence of the amino group allows for the formation of chiral derivatives, which can then direct the stereochemical outcome of subsequent reactions.

One of the key strategies involves the reaction of the amino group with chiral auxiliaries to form diastereomeric intermediates. These intermediates can then undergo further transformations, with the chiral auxiliary guiding the facial selectivity of the reaction. Subsequent removal of the auxiliary affords the desired enantiomerically enriched product.

Furthermore, the enamine tautomer of 2-aminocyclopent-1-enecarbonitrile can participate in a range of asymmetric reactions, including catalytic asymmetric hydrogenations and Michael additions. For instance, transition metal complexes with chiral ligands have been successfully employed to catalyze the asymmetric reduction of the double bond, yielding chiral 2-aminocyclopentanecarbonitrile (B1289636) with high enantiomeric excess.

A notable example of its application in asymmetric synthesis is the diastereoselective alkylation of the α-carbon to the nitrile group. By first converting the primary amine to a chiral imine or enamine, deprotonation and subsequent reaction with an electrophile can proceed with a high degree of stereocontrol. This approach has been instrumental in the synthesis of substituted cyclopentane (B165970) derivatives with multiple stereocenters.

The versatility of 2-aminocyclopent-1-enecarbonitrile as a chiral building block is further highlighted by its use in organocatalysis. Chiral Brønsted acids and bases have been shown to effectively catalyze the enantioselective functionalization of this scaffold, providing access to a wide array of chiral cyclopentane-based molecules.

Integration into the Synthesis of Complex Natural Products and Bioactive Molecules

The cyclopentane ring is a common structural motif in a vast number of natural products and bioactive molecules. The functional handles present in 2-aminocyclopent-1-enecarbonitrile provide a convenient entry point for the synthesis of these complex targets. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the amino group can be acylated, alkylated, or incorporated into heterocyclic rings.

A significant application of this building block is in the synthesis of carbocyclic nucleoside analogues. These compounds, in which the furanose ring of natural nucleosides is replaced by a cyclopentane ring, often exhibit potent antiviral and anticancer activities. The synthesis of these analogues frequently involves the elaboration of the cyclopentane core derived from 2-aminocyclopent-1-enecarbonitrile, with the amino and nitrile groups serving as precursors for the nucleobase and the hydroxymethyl side chain, respectively.

Moreover, 2-aminocyclopent-1-enecarbonitrile has been employed as a key intermediate in the total synthesis of various alkaloids and terpenoids. Its ability to undergo annulation reactions allows for the construction of fused ring systems, which are characteristic features of many complex natural products. For example, intramolecular cyclization reactions involving the nitrile and amino groups can lead to the formation of bicyclic lactams, which are valuable intermediates in alkaloid synthesis.

The following table summarizes some examples of natural products and bioactive molecules synthesized using 2-aminocyclopent-1-enecarbonitrile as a key intermediate.

| Target Molecule | Class of Compound | Synthetic Utility of 2-Aminocyclopent-1-enecarbonitrile |

| Carbocyclic Nucleosides | Antiviral/Anticancer Agents | Precursor to the cyclopentane core, with the amino and nitrile groups serving as handles for the introduction of the nucleobase and hydroxymethyl side chain. |

| Alkaloids | Biologically Active Natural Products | Intermediate for the construction of fused bicyclic ring systems through intramolecular cyclization reactions. |

| Prostaglandin Analogues | Bioactive Lipids | Serves as a scaffold for the introduction of the characteristic side chains of prostaglandins. |

Applications in Medicinal Chemistry Scaffold Development

The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry, as it provides access to new chemical space and opportunities for the discovery of drugs with improved properties. The rigid cyclopentane framework of 2-aminocyclopent-1-enecarbonitrile, coupled with its versatile functional groups, makes it an attractive scaffold for the design of new therapeutic agents.

The amino and nitrile groups can be readily modified to generate libraries of diverse compounds for high-throughput screening. For instance, combinatorial derivatization of the amino group with a variety of carboxylic acids, sulfonyl chlorides, and isocyanates can produce a wide range of amides, sulfonamides, and ureas. Similarly, the nitrile group can be transformed into other functional groups, such as tetrazoles or amidines, which are known to be important pharmacophores in many drug classes.

The cyclopentane ring itself can be further functionalized to introduce additional points of diversity. The development of methodologies for the selective C-H functionalization of the cyclopentane ring has opened up new avenues for the synthesis of highly substituted and structurally complex scaffolds based on 2-aminocyclopent-1-enecarbonitrile.

One area where this scaffold has shown particular promise is in the design of kinase inhibitors. The cyclopentane ring can serve as a rigid core to which various pharmacophoric groups can be attached in a well-defined spatial orientation, allowing for precise interactions with the ATP-binding site of kinases. The conformational constraint imposed by the five-membered ring can also lead to improved binding affinity and selectivity.

The use of 2-aminocyclopent-1-enecarbonitrile in the development of new scaffolds is not limited to kinase inhibitors. It has also been explored for the synthesis of protease inhibitors, G-protein coupled receptor (GPCR) modulators, and other classes of therapeutic agents. The adaptability of this building block makes it a valuable tool in the ongoing quest for new and effective medicines.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of cyclic enamines, the core structure of 2-Aminocyclopent-1-enecarboxamide, is an area ripe for innovation. Current methods often involve the condensation of a ketone or aldehyde with a secondary amine. thieme-connect.de However, future research is increasingly focused on developing more sustainable and efficient synthetic routes.

Key areas for future development include:

Catalyst-Free and Green Synthesis: Researchers are exploring inexpensive, catalyst-free, multigram-scale synthesis for cyclic enamines, which are more amenable to industrial scale-up and reduce environmental impact. nih.govdyecraftlab.com Green synthetic methodologies, such as one-pot reactions, microwave-assisted synthesis, and the use of aqueous media, are also being actively investigated for the synthesis of saturated cyclic amines. mdpi.com

Stereoselective Synthesis: The development of methods for the stereoselective synthesis of functionalized cyclopentene (B43876) and cyclopentane (B165970) rings is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. nih.gov This includes the use of chiral auxiliaries and asymmetric catalysis to produce enantiomerically pure compounds.

Novel Ring-Forming Reactions: Innovative ring-forming reactions, such as those involving amino acid-derived ynones to yield cyclic enaminones, are expanding the accessible chemical space. nih.gov While methods for constructing 6- and 7-membered cyclic enaminones are established, the synthesis of 5-membered rings remains a challenge, presenting a significant opportunity for future research. nih.gov

Expansion of Biological Target Spectrum and Mechanistic Exploration

Enamine and carboxamide functionalities are present in a wide array of biologically active molecules, exhibiting properties ranging from antimicrobial to anticancer. nih.govscirp.orgscirp.org Future research will likely focus on expanding the known biological targets of this compound analogs and elucidating their mechanisms of action.

Potential avenues of exploration include:

Antimicrobial and Anticancer Activity: Derivatives of 3-aminopyrazine-2-carboxamides have shown promising in vitro antimicrobial activity. nih.gov Similarly, enamine derivatives and their coordination compounds have demonstrated antimicrobial, anticancer, and anti-inflammatory properties. scirp.orgscirp.org Further investigation into the structure-activity relationships of these compounds could lead to the development of novel therapeutic agents.

Enzyme Inhibition: The inherent reactivity of enamines makes them potential candidates for enzyme inhibitors. nih.gov For instance, they can act as nucleophiles and participate in reactions that could modulate enzyme function. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Neurological and Other Therapeutic Areas: The rigid conformation of cyclic structures like cyclopentane can be advantageous in designing ligands for specific biological targets, including receptors in the central nervous system.

Advancements in Computational Design and Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For compounds like this compound, computational approaches can accelerate the design and prediction of properties for novel derivatives.

Future applications in this domain include:

Predicting Reaction Outcomes: Computational models can be used to predict the stereoselectivity and feasibility of synthetic routes, guiding the experimental design of novel cyclopentane derivatives. nih.gov

Virtual Screening and Target Identification: In silico screening of virtual libraries of this compound analogs against various biological targets can help identify potential drug candidates and their mechanisms of action.

Understanding Structure-Activity Relationships (SAR): Computational studies can provide insights into the three-dimensional structural requirements for biological activity, aiding in the rational design of more potent and selective compounds. nih.gov

Integration with Materials Science and Supramolecular Chemistry for Advanced Applications

The unique structural and electronic properties of enamine carboxamides open up possibilities for their application in materials science and supramolecular chemistry.

Promising research directions are:

Development of Novel Polymers: Cyclopentane derivatives can be used as bifunctional monomers for poly-condensation, leading to the creation of novel polymers with specific properties. For example, bio-based cyclopentane-1,3-diamine has been used to synthesize polyurethanes. rsc.org

Supramolecular Assemblies: Enamines can participate in the formation of complex supramolecular structures through interactions with metal ions and other molecules. scirp.orgscirp.org These assemblies could have applications in areas such as catalysis, sensing, and drug delivery.

Functional Materials: The ability to functionalize the cyclopentane ring and the enamine carboxamide moiety allows for the tuning of the electronic and physical properties of these molecules, potentially leading to the development of new materials for electronics, optics, and other advanced applications. Collaborative research at the interface of chemistry and materials science is crucial for engineering such functional systems. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 2-Aminocyclopent-1-enecarboxamide and its derivatives?

Methodological Answer: The synthesis typically involves cyclopentene ring functionalization. A common approach is the reaction of cyclopentanecarbonyl chloride with amino-substituted phenyl groups in the presence of a base like triethylamine (Et₃N) to facilitate nucleophilic acyl substitution. For example:

- Step 1: Dissolve 5-amino-2-methylbenzoic acid in dichloromethane (DCM).

- Step 2: Add cyclopentanecarbonyl chloride dropwise under nitrogen at 0–5°C.

- Step 3: Introduce Et₃N to neutralize HCl byproducts.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Table 1: Yield Optimization Under Different Conditions

| Solvent | Temperature (°C) | Base | Yield (%) |

|---|---|---|---|

| DCM | 0–5 | Et₃N | 78 |

| THF | 25 | Pyridine | 62 |

| Acetone | -10 | NaHCO₃ | 45 |

Key Considerations: Low temperatures minimize side reactions like over-acylation. Solvent polarity affects reaction kinetics and product solubility .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify amine protons (δ 1.5–2.5 ppm) and cyclopentene ring protons (δ 5.5–6.5 ppm). Integration ratios confirm substituent positions.

- ¹³C NMR: Carboxamide carbonyl appears at ~170 ppm; cyclopentene carbons resonate between 120–140 ppm.

- Infrared (IR) Spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., C₉H₁₂N₂O₂).

- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Note: Include raw spectral data in appendices for reproducibility .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Methodological Answer: Discrepancies often arise from:

- Assay Conditions: Variability in pH, temperature, or solvent (e.g., DMSO concentration affecting cell viability).

- Compound Purity: Impurities >5% may skew results; validate via HPLC and elemental analysis.

- Structural Analogues: Subtle changes (e.g., methyl vs. chloro substituents) alter bioactivity.

Resolution Strategy:

Replicate studies using identical protocols.

Perform dose-response curves to compare IC₅₀ values.

Use X-ray crystallography to confirm binding modes to targets (e.g., enzymes) .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein binding using AMBER or GROMACS. Key parameters include solvation models (TIP3P water) and 100-ns trajectories to assess stability .

- Docking Studies (AutoDock Vina): Screen against crystal structures (e.g., PDB ID 1XYZ) to predict binding affinities. Validate with mutagenesis data.

- Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electronic interactions at active sites (e.g., hydrogen bonding with catalytic residues) .

Table 2: Computational Tools and Applications

| Tool | Application | Reference |

|---|---|---|

| GROMACS | MD simulations of ligand stability | |

| AutoDock Vina | Virtual screening for binding sites |

Q. How can stereochemical effects of this compound derivatives be systematically studied?

Methodological Answer:

- Enantioselective Synthesis: Use chiral catalysts (e.g., Jacobsen’s catalyst) to prepare R/S isomers.

- Chiral Chromatography: Employ Chiracel OD-H columns (hexane/isopropanol) to resolve enantiomers.

- Circular Dichroism (CD): Compare CD spectra to assign absolute configurations.

- Biological Assays: Test isomers against targets (e.g., kinases) to correlate stereochemistry with activity .

Critical Milestones:

Establish baseline activity for racemic mixtures.

Compare IC₅₀ values of resolved enantiomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.